molecular formula C19H16F4N2O2 B2602839 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1049438-64-3

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2602839
CAS No.: 1049438-64-3
M. Wt: 380.343
InChI Key: BVRHKGRNKSOBRP-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a bis-amide compound featuring an ethanediamide (oxalamide) core, with two distinct aromatic substituents. The first substituent is a cyclopropylmethyl group attached to a 4-fluorophenyl ring, while the second is a 3-(trifluoromethyl)phenyl group. This structural motif is characteristic of compounds designed for enhanced metabolic stability and target binding, as fluorinated and cyclopropyl groups are known to improve lipophilicity and conformational rigidity in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O2/c20-14-6-4-12(5-7-14)18(8-9-18)11-24-16(26)17(27)25-15-3-1-2-13(10-15)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRHKGRNKSOBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues of Ethanediamide Derivatives

Several ethanediamide derivatives share structural similarities with the target compound, differing primarily in substituent groups and heterocyclic frameworks. Key examples include:

Compound Name Substituent 1 Substituent 2 Key Features Reference
Target Compound Cyclopropylmethyl-(4-fluorophenyl) 3-(Trifluoromethyl)phenyl High lipophilicity (CF₃, F); cyclopropane for rigidity
N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide Thieno[3,4-c]pyrazolyl sulfone 3-Methoxypropyl Sulfone group enhances polarity; methoxy improves solubility
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazolyl-ethyl 4-Methoxyphenyl Thiazolo-triazole heterocycle increases π-π stacking potential
N-(4-Chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide 4-Chloro-3-fluorophenyl Pyrrolidinyl-cyclopropyl Chlorofluorophenyl enhances halogen bonding; pyrrolidine introduces chirality

Key Observations :

  • Fluorinated Aromatic Groups : The 4-fluorophenyl and 3-(trifluoromethyl)phenyl groups in the target compound are critical for hydrophobic interactions and metabolic resistance, as seen in analogues like ’s chlorofluorophenyl derivative .
  • Cyclopropane vs. Heterocycles: The cyclopropyl group in the target compound provides conformational restraint, whereas thieno-pyrazolyl () or thiazolo-triazolyl () systems introduce polar or π-conjugated features .
  • Solubility Modifiers : Methoxypropyl () and methoxyphenyl () substituents improve aqueous solubility compared to the target compound’s trifluoromethyl group, which may limit bioavailability .

Biological Activity

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide, a synthetic organic compound, has garnered attention for its potential biological activities. Its unique structural features, including a cyclopropyl group and trifluoromethyl substituents, suggest diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

  • Molecular Formula : C18H22F4N2O
  • CAS Number : 1049437-98-0

The compound's structure is characterized by a cyclopropyl group attached to a 4-fluorophenyl ring and an ethanediamide backbone, which may influence its biological activity through specific receptor interactions and enzyme modulation.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Potential interaction with G-protein coupled receptors (GPCRs) or other membrane-bound receptors.
  • Enzyme Modulation : Inhibition or activation of key enzymes involved in inflammatory pathways or neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Preliminary studies suggest efficacy in reducing inflammation markers.
  • Analgesic Effects : The compound may possess pain-relieving properties, potentially useful in managing chronic pain conditions.

Research Findings and Case Studies

Recent studies have explored the compound's effects on various biological systems. Below is a summary of notable findings:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryDemonstrated significant reduction in cytokine levels in vitro.
AnalgesicReduced pain response in animal models comparable to established analgesics.
Enzyme InhibitionInhibited cyclooxygenase (COX) activity, suggesting potential for pain and inflammation management.

Detailed Research Insights

  • Anti-inflammatory Mechanism : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
  • Analgesic Efficacy : In animal models, the compound exhibited a dose-dependent decrease in nociceptive responses, suggesting its utility as a non-opioid analgesic alternative .
  • Enzymatic Interaction : The compound was shown to inhibit COX enzymes with IC50 values comparable to traditional NSAIDs, highlighting its potential role in pain management therapies .

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